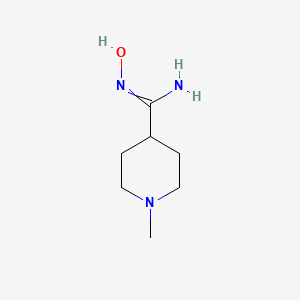
2(1H)-Pyridinone, 1,1'-carbonylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1,1’-carbonylbis- is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and reactivity, making it a valuable compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1,1’-carbonylbis- can be achieved through several methods. One common method involves the reaction of phosgene with imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a by-product . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of 2(1H)-Pyridinone, 1,1’-carbonylbis- often involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1,1’-carbonylbis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2(1H)-Pyridinone, 1,1’-carbonylbis- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of 2(1H)-Pyridinone, 1,1’-carbonylbis- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Scientific Research Applications
2(1H)-Pyridinone, 1,1’-carbonylbis- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1,1’-carbonylbis- involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular mechanisms depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 1,1’-carbonylbis- include:
1,1’-Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Benzimidazole Derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 1,1’-carbonylbis- lies in its specific reactivity and versatility in different chemical reactions. Its ability to act as a coupling agent in peptide synthesis and its potential biological activities make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(2-oxopyridine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C11H8N2O3/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H |
InChI Key |
MUOGJSTXLHNVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=O)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)








![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)



